Product packaging for 3-(2-Aminophenyl)propanamide(Cat. No.:CAS No. 1664-61-5)

3-(2-Aminophenyl)propanamide

Cat. No.: B3419999
CAS No.: 1664-61-5
M. Wt: 164.20 g/mol
InChI Key: OPESWHVXZZKOFO-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)propanamide (CAS 1664-61-5) is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This compound features a 2-aminophenyl group linked to a propanamide chain, making it a valuable intermediate in medicinal chemistry and pharmacological research. Its primary research value lies in its role as a key structural analog in the investigation of ring-opened serotonin (5-HT) analogs . Studies on such analogs are crucial for understanding the structure-activity relationships of serotonergic agents. Specifically, research indicates that modifications to the core structure of serotonin, including the use of compounds like this compound, help validate postulates about the active conformation of serotonin, particularly the significance of a stretched side chain configuration for receptor interaction . This makes it a significant tool for researchers studying the design and mechanism of action of 5-HT receptor agonists and antagonists. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B3419999 3-(2-Aminophenyl)propanamide CAS No. 1664-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESWHVXZZKOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312651
Record name 2-Aminobenzenepropanamide
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-61-5
Record name 2-Aminobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenepropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Aminophenyl Propanamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-(2-aminophenyl)propanamide identifies the amide bond as the primary disconnection. This C-N bond can be retrosynthetically cleaved to reveal 3-(2-aminophenyl)propanoic acid and ammonia (B1221849) or an ammonia equivalent. This approach suggests that a key final step in the synthesis could be an amidation reaction.

Alternatively, the amino group can be traced back to a nitro group, which is a common precursor in aromatic chemistry due to its directing effects and the reliability of its reduction. This leads to the intermediate 3-(2-nitrophenyl)propanamide (B12997105). Disconnecting the amide bond of this intermediate reveals 3-(2-nitrophenyl)propanoic acid and ammonia. This nitro-precursor strategy is often advantageous as it avoids potential side reactions associated with the free amino group during the amide formation step.

Further disconnection of 3-(2-nitrophenyl)propanoic acid can lead to simpler starting materials such as 2-nitrotoluene (B74249) or other appropriately substituted nitroaromatics, which can be elaborated to introduce the three-carbon side chain.

Conventional Synthetic Routes

Conventional synthetic strategies for this compound and its analogues primarily rely on well-established reactions for amide bond formation and functional group transformations.

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic synthesis. In the context of this compound, this would involve the reaction of 3-(2-aminophenyl)propanoic acid with an aminating agent. However, the presence of both an amino and a carboxylic acid group in the same molecule can lead to self-polymerization under harsh conditions. A more controlled approach involves the activation of the carboxylic acid.

A common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with ammonia to form the primary amide. For instance, 3-(2-aminophenyl)propanoic acid can be treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, followed by the addition of ammonia. To circumvent issues with the free amine, a protection-deprotection sequence may be employed.

Another widely used method is the use of coupling reagents that facilitate the direct amidation of carboxylic acids with amines. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose.

A plausible and common route involves the amidation of 3-(2-nitrophenyl)propionic acid, followed by the reduction of the nitro group. The synthesis of 3-(2-nitrophenyl)propionic acid can be achieved by heating diethyl (2-nitrophenylmethyl)-1,3-propanedioate with acetic acid and hydrochloric acid prepchem.com. The resulting 3-(2-nitrophenyl)propionic acid can then be converted to 3-(2-nitrophenyl)propanamide chemsrc.com.

The reduction of a nitro group to an amine is a key step in the synthesis of this compound when starting from nitro-substituted precursors. This transformation is typically achieved with high efficiency using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also effective for the reduction of aromatic nitro groups orgosolver.com.

For instance, the reduction of 3-(2-nitrophenyl)propanamide to this compound can be carried out using Pd/C-catalyzed hydrogenation in a suitable solvent like ethanol (B145695) researchgate.net.

Reductive amination, while a powerful tool for forming C-N bonds, is less directly applicable to the primary synthesis of the this compound backbone itself but can be a key method for producing more complex analogues where the amine or other parts of the molecule are further functionalized.

The synthesis of this compound is inherently a multi-step process. A typical linear sequence would be:

Nitration of a suitable phenylpropane derivative or alkylation/acylation of a nitrobenzene (B124822) derivative to introduce the three-carbon side chain.

Functional group manipulation to yield 3-(2-nitrophenyl)propionic acid.

Amidation of the carboxylic acid to form 3-(2-nitrophenyl)propanamide.

Reduction of the nitro group to afford the final product, this compound.

Convergent syntheses could be envisioned for more complex analogues, where the aminophenyl portion and the propanamide side chain are synthesized separately and then coupled in a later step.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on the development of more efficient, atom-economical, and environmentally friendly methods. These modern approaches often rely on catalysis to achieve transformations that would otherwise require stoichiometric reagents and generate significant waste.

Catalytic methods for amide bond formation are of great interest as they can circumvent the need for stoichiometric activating agents. Boronic acid catalysts have been shown to be effective for the direct amidation of carboxylic acids, often under azeotropic reflux conditions to remove water sigmaaldrich.comencyclopedia.pub. The use of Lewis acid catalysts, such as those based on titanium or zirconium, has also been explored for the amidation of unprotected amino acids, which could be applicable to the synthesis of this compound from its corresponding amino acid precursor nih.govresearchgate.net.

Metal-catalyzed cross-coupling reactions, while not directly forming the propanamide structure, are instrumental in creating a diverse range of analogues. For example, palladium-catalyzed reactions can be used to introduce various substituents onto the aromatic ring.

While specific applications of gold-nanoparticle catalysis to the synthesis of this compound are not prominently reported, gold catalysts are known to be effective in various organic transformations, including oxidations and reductions, which could potentially be applied to steps within the synthetic sequence.

The development of catalytic amidation reactions is a significant step towards greener chemical processes, as the primary byproduct is water catalyticamidation.info. These methods often offer milder reaction conditions and can be more tolerant of other functional groups, potentially reducing the need for protecting groups.

Green Chemistry Principles in Synthesis (e.g., Atom Economy, Solvent-Free Reactions)

Green chemistry principles are integral to modern synthetic design, aiming to reduce waste and minimize the use of hazardous materials walisongo.ac.idnih.gov. In the context of synthesizing this compound and its analogues, these principles guide the development of more environmentally benign and efficient processes ejcmpr.com.

Atom Economy

Introduced by Barry Trost, atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product jk-sci.comjocpr.com. The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient process with less waste generation jocpr.com. Amide synthesis can proceed through various routes, each with a different atom economy. For instance, traditional methods using coupling reagents or acid chlorides often have poor atom economy due to the formation of stoichiometric byproducts walisongo.ac.id. In contrast, catalytic methods that generate only water as a byproduct are highly desirable walisongo.ac.id. Addition and rearrangement reactions are also considered highly atom-economical nih.gov.

Interactive Data Table 1: Theoretical Atom Economy of Different Amide Synthesis Routes

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Acid Chloride RouteR-COCl + R'-NH₂R-CONHR'HClLower
Coupling ReagentR-COOH + R'-NH₂ + Coupling AgentR-CONHR'Reacted Coupling AgentLow
Boric Acid CatalysisR-COOH + R'-NH₂R-CONHR'H₂OHigh

Note: This table provides a conceptual comparison. Actual percentages depend on the specific reactants used.

Solvent-Free Reactions

Eliminating solvents is another key principle of green chemistry, as solvents contribute significantly to chemical waste. Solvent-free reactions, often conducted through direct heating or mechanochemistry, can lead to cleaner processes and sometimes improved reaction rates semanticscholar.orggoogle.com.

One notable solvent-free method for amide synthesis involves the direct heating of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst semanticscholar.org. Urea serves as an ammonia source under these conditions, and the reaction proceeds by mixing and heating the reactants without any solvent semanticscholar.org. Another approach is mechanochemical synthesis, where reactants are ground together in a ball mill, providing the energy needed for the reaction to occur without solvents nih.govgoogle.com.

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous processing, has emerged as a powerful alternative to traditional batch synthesis, particularly in the pharmaceutical industry for the production of Active Pharmaceutical Ingredients (APIs) nih.govjst.org.in. This technology involves pumping reagents through a network of tubes or microreactors, where the reaction occurs continuously thieme-connect.de.

The advantages of flow chemistry for synthesizing amides and related compounds include:

Enhanced Safety: Precise control over reaction temperature and pressure allows for the safe handling of highly reactive intermediates and exothermic reactions jst.org.in.

Improved Efficiency: Rapid mixing and superior heat transfer can lead to shorter reaction times and higher yields compared to batch processes durham.ac.uk.

Scalability: Scaling up production is simpler and more predictable than in batch processing jst.org.in.

Automation: Flow systems can be fully automated, incorporating in-line purification and analysis steps, leading to a streamlined end-to-end manufacturing process nih.govdurham.ac.uk.

Various setups can be employed, from simple packed-bed reactors containing immobilized reagents or catalysts to complex microfluidic systems nih.govdurham.ac.uk. For example, the synthesis of peptides, which involves sequential amide bond formation, has been successfully demonstrated in flow reactors using polymer-supported reagents. This approach simplifies purification, as byproducts and excess reagents are retained on the solid support, allowing the desired product to be collected in high purity by simply eluting it from the system thieme-connect.dedurham.ac.uk.

Interactive Data Table 2: Comparison of Batch vs. Flow Chemistry for Amide Synthesis

Parameter Batch Processing Flow Chemistry
Reaction Control Less precise temperature and mixing controlPrecise control over temperature, pressure, and mixing jst.org.in
Safety Higher risk with exothermic reactions and hazardous reagentsEnhanced safety due to small reaction volumes and superior heat transfer jst.org.in
Scalability Complex, often requires re-optimizationStraightforward, by running the system for a longer duration
Reaction Time Typically hours to daysCan be reduced to minutes or even seconds durham.ac.uk
Purification Often requires separate, time-consuming stepsCan be integrated in-line for a continuous process nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring the economic viability of a synthetic process. This involves systematically varying parameters such as temperature, catalyst concentration, solvent, and reactant stoichiometry.

A study on the synthesis of amides via C-N oxidative coupling provides a clear example of this process. The researchers systematically tested different conditions to find the optimal setup researchgate.net. Initially, the reaction of an aldehyde and an amine at room temperature with a catalyst yielded no product. Increasing the temperature to 80°C resulted in a 70% yield. Further optimization showed that increasing the catalyst amount and using an oxidant like tert-Butyl hydroperoxide (TBHP) improved the yield significantly in a shorter time researchgate.net. The study also explored the effect of different solvents and the use of microwave irradiation, which in some cases led to good yields under solvent-free conditions researchgate.net.

Interactive Data Table 3: Optimization of Amide Synthesis Conditions

Entry Catalyst (mg) Oxidant (eq.) Temperature (°C) Solvent Yield (%)
120NoneRoom TempPyrrolidine0
2201.5Room TempPyrrolidine0
3201.580Pyrrolidine70
4301.580Pyrrolidine>70 (in less time)
530None80Ethanol0
630None80Acetonitrile0
7301.5MicrowaveNoneGood

Data is illustrative and based on findings from a study on Cu@Sal-Cs catalyzed amide synthesis researchgate.net.

Stereoselective Synthesis of Chiral Derivatives (if applicable to specific analogues)

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause adverse effects. Therefore, the stereoselective synthesis of chiral derivatives of compounds like this compound is of significant importance.

Stereoselective synthesis aims to produce a specific stereoisomer with high purity. Several advanced methods can be applied to achieve this:

Chiral Catalysis: This approach uses a small amount of a chiral catalyst to induce asymmetry in the product. For example, transition-metal catalysts, such as those based on rhodium or silver, combined with chiral ligands can facilitate enantioselective reactions with excellent control nih.govresearchgate.net. This method has been used to create planar chiral cyclophanes and in enantioselective cycloaddition reactions nih.govresearchgate.net.

Enzymatic Synthesis: Biocatalysts, such as enzymes, are inherently chiral and can catalyze reactions with extremely high stereoselectivity under mild conditions nih.gov. Engineered transaminases, for example, have been developed for the industrial production of enantiopure chiral amines from prochiral ketones, achieving yields over 90% and enantiomeric excess greater than 99.9% nih.gov. Optimizing these biocatalytic processes often involves immobilizing the enzyme to enhance its stability and reusability nih.gov.

Chirality Transfer: In this strategy, the chirality from an existing stereocenter in the starting material is transferred to a new stereocenter in the product. This has been demonstrated in the synthesis of γ-chiral, trifluoromethylated enamides from α-chiral allylic amines with high efficiency chemrxiv.org.

Interactive Data Table 4: Overview of Stereoselective Synthesis Methods

Method Description Key Features Example Application
Chiral Catalysis Employs a chiral catalyst to control the stereochemical outcome of a reaction.High enantioselectivity, broad substrate scope.Rh-catalyzed [2+2+2] cycloadditions nih.gov.
Enzymatic Synthesis Uses enzymes to catalyze stereospecific transformations.Excellent selectivity (>99% ee), mild reaction conditions, environmentally friendly nih.gov.Transaminase-mediated synthesis of chiral amines nih.gov.
Chirality Transfer Transfers a stereocenter from a reactant to a product.Efficient for specific substrate classes, relies on availability of chiral starting materials.Synthesis of γ-chiral enamides from α-chiral amines chemrxiv.org.

Chemical Reactivity and Transformation Studies of 3 2 Aminophenyl Propanamide

Reactions of the Aromatic Amine Moiety

The aromatic amine group in 3-(2-aminophenyl)propanamide is a primary arylamine, which imparts a rich and varied reactivity to the molecule. The lone pair of electrons on the nitrogen atom can participate in nucleophilic attacks and can also influence the reactivity of the aromatic ring through resonance effects.

Acylation and Sulfonylation

The primary aromatic amine of this compound readily undergoes acylation and sulfonylation reactions. These reactions involve the substitution of a hydrogen atom on the amine with an acyl or sulfonyl group, respectively.

Acylation: This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide byproduct. The resulting N-acylated products are amides. For instance, the reaction with acetyl chloride would yield N-(2-(3-amino-3-oxopropyl)phenyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. These reactions are crucial for the synthesis of various biologically active compounds. nih.govorganic-chemistry.org

Reaction Reagent Typical Conditions Product Type
AcylationAcyl chloride (e.g., Acetyl chloride)Base (e.g., Pyridine), Room TemperatureN-Aryl acetamide
AcylationAcid anhydride (B1165640) (e.g., Acetic anhydride)Base (e.g., Pyridine), Room TemperatureN-Aryl acetamide
SulfonylationSulfonyl chloride (e.g., p-Toluenesulfonyl chloride)Base (e.g., Pyridine), Room TemperatureSulfonamide

Alkylation and Arylation

The nucleophilic nature of the aromatic amine allows for alkylation and arylation reactions, leading to the formation of secondary and tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to a mixture of mono- and poly-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred.

Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgnih.govresearchgate.net This reaction typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

Reaction Reagents Typical Conditions Product Type
AlkylationAlkyl halideBase, HeatSecondary/Tertiary amine
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Acid catalystSecondary/Tertiary amine
Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, BaseInert atmosphere, HeatN,N'-Diaryl amine

Diazotization and Transformations to Aromatic Halides/Alcohols

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. libretexts.orgbyjus.comorganic-chemistry.org This reaction is typically carried out at low temperatures (0-5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

The resulting diazonium salt is a versatile intermediate that can be transformed into a variety of other functional groups. For example, in the Sandmeyer reaction, the diazonium group can be replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. masterorganicchemistry.com The Schiemann reaction allows for the introduction of fluorine using fluoroboric acid (HBF₄). Furthermore, heating the diazonium salt in an aqueous acidic solution leads to its conversion into a phenol.

Transformation Reagents Reaction Name Product
DiazotizationNaNO₂, HCl-Diazonium salt
HalogenationCuCl / CuBrSandmeyerAromatic chloride/bromide
FluorinationHBF₄, HeatSchiemannAromatic fluoride
HydroxylationH₂O, H⁺, Heat-Phenol

Heterocyclic Annulation via Amine Reactivity

The ortho-disposition of the amine and the propanamide side chain in this compound makes it an excellent precursor for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. A prominent example is the synthesis of quinazolinones. nih.gov By reacting this compound with an appropriate one-carbon synthon, such as an aldehyde or a carboxylic acid derivative, a six-membered pyrimidine (B1678525) ring can be fused to the existing benzene (B151609) ring, forming a quinazolinone core. nih.gov Similarly, reactions with other bifunctional reagents can lead to the formation of other heterocyclic systems like benzodiazepines. google.comnih.govmdpi.comwum.edu.pl

Heterocycle Reagent Typical Conditions
QuinazolinoneAldehyde or Carboxylic acid derivativeAcid or base catalyst, Heat
Benzodiazepineα,β-Unsaturated ketone or Glycine derivativeVarious catalysts, Heat

Reactions of the Amide Functional Group

The primary amide functional group in this compound is generally less reactive than the aromatic amine. However, it can undergo specific transformations under appropriate conditions.

Hydrolysis and Transamidation

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-aminophenyl)propanoic acid, and ammonia (B1221849). researchgate.net Acid-catalyzed hydrolysis typically requires heating with a strong acid, while basic hydrolysis involves heating with a strong base like sodium hydroxide (B78521). researchgate.net

Transamidation: This reaction involves the exchange of the amino group of the amide with another amine. While direct transamidation is often challenging, it can be facilitated by the use of catalysts, such as certain metal salts or enzymes. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov This process allows for the synthesis of different amides from a common precursor.

Reaction Reagents Typical Conditions Products
Acidic HydrolysisStrong acid (e.g., HCl), H₂OHeat3-(2-Aminophenyl)propanoic acid, Ammonium (B1175870) salt
Basic HydrolysisStrong base (e.g., NaOH), H₂OHeatSodium 3-(2-aminophenyl)propanoate, Ammonia
TransamidationAmine, CatalystHeatNew amide, Ammonia

Reduction to Amine Derivatives

The primary amide functional group in this compound can be completely reduced to a primary amine, yielding 3-(2-aminophenyl)propan-1-amine. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH2-). Such reductions require powerful reducing agents due to the low electrophilicity of the amide carbonyl carbon.

Lithium aluminum hydride (LiAlH4) is the most common and effective reagent for this purpose. masterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an aqueous workup to neutralize the reaction mixture and liberate the amine product. masterorganicchemistry.comlibretexts.org The mechanism involves the initial addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species. This converts the oxygen into a good leaving group, leading to the formation of an intermediate iminium ion, which is then rapidly reduced by another equivalent of hydride to furnish the final amine. ucalgary.cachemistrysteps.com

This reduction significantly alters the molecule's structure, replacing the planar, electron-withdrawing amide group with a flexible, electron-donating aminopropyl chain.

Table 1: Representative Conditions for Amide Reduction
Starting MaterialReagentSolventConditionsProduct
This compoundLithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF) or Diethyl Ether (Et2O)1) Reflux 2) Aqueous Workup (e.g., H2O, NaOH)3-(2-Aminophenyl)propan-1-amine

N-Substitution Reactions (e.g., N-Alkylation, N-Acylation)

The this compound molecule possesses two nitrogen atoms available for substitution: the nitrogen of the primary aromatic amine and the nitrogen of the primary amide. These two sites exhibit markedly different nucleophilicity, allowing for selective functionalization. The lone pair of the aromatic amine is more available for reaction, making it a better nucleophile than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group.

N-Acylation: The primary amino group is readily acylated upon reaction with acylating agents like acyl chlorides or acid anhydrides. crunchchemistry.co.uksavemyexams.com The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. This selective N-acylation of the aromatic amine yields N-acyl derivatives without affecting the less reactive amide group.

N-Alkylation: The aromatic amine can also undergo N-alkylation. Common methods include reaction with alkyl halides or the use of alcohols as alkylating agents in the presence of a transition metal catalyst via a "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.govresearchgate.net A significant challenge in the alkylation of primary amines with alkyl halides is the potential for overalkylation to form secondary and tertiary amines, as the product is often more nucleophilic than the starting material. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Table 2: Representative N-Substitution Reactions on the Aromatic Amine
Reaction TypeReagentCatalyst/BaseSolventExpected Product
N-AcylationAcetyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)N-(2-(3-aminopropanoyl)phenyl)acetamide
N-AlkylationBenzyl AlcoholRu or Ir complexToluene3-(2-(Benzylamino)phenyl)propanamide
N-AlkylationMethyl IodidePotassium Carbonate (K2CO3)Acetonitrile or Dimethylformamide (DMF)3-(2-(Methylamino)phenyl)propanamide and 3-(2-(Dimethylamino)phenyl)propanamide

Reactivity of the Phenyl Ring

Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is primarily governed by the powerful activating and ortho-, para-directing effect of the primary amino group (-NH2). The propanamide substituent, being attached via a flexible alkyl chain, has a minor, weakly activating electronic influence on the ring. Therefore, electrophiles are expected to add to the positions ortho and para to the amino group (C4 and C6 positions).

However, many electrophilic substitution reactions, such as nitration, are conducted in strongly acidic media. Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH3+). doubtnut.comsarthaks.com This protonated group is strongly deactivating and a meta-director. Consequently, nitration of aniline (B41778) and its derivatives often yields a complex mixture of ortho, para, and a significant amount of meta-substituted products. stackexchange.comyoutube.com To achieve selective para-substitution, the amino group is often temporarily protected as an amide (e.g., acetanilide), which is less basic and remains a potent ortho-, para-director under acidic conditions.

Metal-Catalyzed Functionalization (e.g., Cross-Coupling Reactions)

The phenyl ring of this compound can be functionalized using modern metal-catalyzed cross-coupling reactions. This approach first requires the introduction of a halide or triflate group onto the ring, typically via electrophilic halogenation (e.g., bromination with N-bromosuccinimide), which would be directed to the ortho and para positions relative to the amino group. The resulting aryl halide can then serve as a substrate for various palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Recent methodologies have been developed for the efficient Suzuki coupling of ortho-bromoanilines without the need for a protecting group on the amine, which is a significant advantage for substrates like halogenated this compound. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing more complex aniline derivatives. The unprotected primary amine and amide functionalities on the this compound scaffold would need to be considered, but the reaction is known to be tolerant of a wide range of functional groups. acsgcipr.org

Table 3: Example of Metal-Catalyzed Functionalization Sequence
StepReactionReagent / Catalyst SystemSolventProduct
1Electrophilic BrominationN-Bromosuccinimide (NBS)Dimethylformamide (DMF)3-(2-Amino-4-bromophenyl)propanamide
2Suzuki-Miyaura CouplingPhenylboronic acid, Pd(dppf)Cl2, K2CO3Dioxane / H2O3-(4-Amino-[1,1'-biphenyl]-3-yl)propanamide

Transformations on the Aliphatic Propyl Chain

Carbonyl Transformations

The amide carbonyl group is the primary site of reactivity on the aliphatic propyl chain. Besides the complete reduction to an amine as discussed previously (Section 3.2.2), the amide can undergo other important transformations.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-(2-aminophenyl)propanoic acid. nih.gov Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon. Both methods typically require elevated temperatures to proceed at a reasonable rate. This reaction is fundamental as it converts the neutral amide into an acidic carboxyl group, significantly altering the molecule's physical and chemical properties.

Table 4: Amide Carbonyl Transformations
Reaction TypeReagentsConditionsProduct
ReductionLiAlH4, then H2OReflux in THF3-(2-Aminophenyl)propan-1-amine
Acid-Catalyzed HydrolysisH2O, HCl (aq) or H2SO4 (aq)Heat3-(2-Aminophenyl)propanoic acid
Base-Catalyzed HydrolysisNaOH (aq) or KOH (aq), then H3O+Heat3-(2-Aminophenyl)propanoic acid

Functionalization of Methylene/Methine Groups

Comprehensive searches of available scientific literature and chemical databases did not yield specific studies detailing the direct functionalization of the methylene or methine groups of this compound. Research focusing on the C-H activation or other targeted reactions at the aliphatic propanamide side-chain of this particular molecule appears to be limited or not publicly documented.

Therefore, no detailed research findings, reaction schemes, or data tables for the functionalization of the methylene/methine groups of this compound can be provided at this time.

Derivative Synthesis and Structural Diversification Based on 3 2 Aminophenyl Propanamide Scaffold

Design Principles for Structural Analogues

The design of structural analogues of 3-(2-aminophenyl)propanamide is guided by established principles of medicinal chemistry, aiming to modulate the compound's physicochemical and biological properties. These modifications can influence factors such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. Key strategies involve the exploration of the phenyl ring, modifications at the amide functional group, and variations in the propyl linker.

The aromatic phenyl ring of the this compound scaffold is a prime target for substitution to explore structure-activity relationships (SAR). The introduction of various substituents can alter the electronic and steric properties of the molecule.

Positional Isomerism: The position of substituents on the phenyl ring (ortho, meta, or para to the aminopropyl group) is a critical determinant of biological activity. The synthesis of specific positional isomers allows for a detailed mapping of the steric and electronic requirements of a target binding site. For example, the synthesis of N-(substituted-phenyl) propanamides often involves the reaction of 3-chloropropanoyl chloride with various substituted anilines, allowing for the introduction of substituents at different positions on the phenyl ring. ias.ac.in

Bioisosteric Replacements: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties. Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene, and thiazole.

Table 1: Examples of Phenyl Ring Modifications

Modification Type Example Substituent Rationale
Electron-donating Methoxy (-OCH₃) Increases electron density, may enhance hydrogen bonding capability as an acceptor.
Electron-withdrawing Chloro (-Cl) Decreases electron density, can improve metabolic stability and membrane permeability.
Steric Bulk tert-Butyl Explores steric tolerance of a binding pocket.

The amide bond is a key structural feature that can be modified to alter the compound's stability and hydrogen bonding capabilities.

N-Alkylation and N-Arylation: The hydrogen atom on the amide nitrogen can be replaced with alkyl or aryl groups. N-methylation is a common strategy to increase metabolic stability by preventing enzymatic hydrolysis. nih.gov This can be achieved by reacting the parent propanamide with an appropriate alkyl halide in the presence of a base.

Carbonyl Group Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the amide into a secondary amine. This transformation significantly alters the geometry and electronic properties of the linker, changing it from a planar, rigid unit to a more flexible, basic one. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). evitachem.com

Thioamide and Ester Isosteres: The carbonyl oxygen can be replaced with a sulfur atom to form a thioamide. This modification alters the hydrogen bonding properties and electronic character of the amide bond. Alternatively, the entire amide group can be replaced with an ester linkage, although this significantly changes the chemical nature and stability of the molecule.

The three-carbon propyl chain acts as a flexible spacer between the aromatic ring and the amide group. Its length and substitution pattern can be varied to optimize the spatial orientation of the key functional groups.

Homologation and Dehomologation: The length of the alkyl chain can be extended to a butyl or pentyl group (homologation) or shortened to an ethyl group (dehomologation). This can be achieved by using homologous starting materials, such as 4-(2-aminophenyl)butanoic acid or 2-(2-aminophenyl)acetic acid, in the amide synthesis. A patent describes the synthesis of N-(2'-aminophenyl)-benzamide derivatives with different acylamino side chains, demonstrating the feasibility of varying the linker length. google.com

Introduction of Substituents: The propyl chain can be substituted with various groups, such as methyl or hydroxyl, to introduce chirality and explore steric and hydrogen bonding interactions. For example, the introduction of a methyl group on the carbon adjacent to the amide can influence the conformational preferences of the molecule. nih.gov

Incorporation of Rigidity: The flexibility of the propyl chain can be constrained by incorporating it into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. This can help to lock the molecule into a specific conformation, which can be beneficial for binding to a target.

Table 2: Examples of Propyl Chain Modifications

Modification Type Example Rationale
Chain Length Variation 2-(2-Aminophenyl)acetamide Shortens the linker, altering the distance between the phenyl ring and the amide.
Chain Length Variation 4-(2-Aminophenyl)butanamide Lengthens the linker, providing more conformational flexibility.
Chain Substitution 3-(2-Aminophenyl)-2-methylpropanamide Introduces a chiral center and steric bulk.

Strategies for Amine Derivatization

The primary aromatic amine of this compound is a highly reactive functional group that readily undergoes a variety of chemical transformations, making it a key site for structural diversification.

The primary amine can be converted to secondary and tertiary amines through N-alkylation reactions. These reactions introduce alkyl groups onto the nitrogen atom, which can significantly alter the basicity, lipophilicity, and steric profile of the molecule.

Reductive Amination: A common method for the synthesis of secondary and tertiary amines is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Direct Alkylation with Alkyl Halides: The primary amine can be directly alkylated using alkyl halides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, this method can sometimes lead to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific catalysts and reaction conditions can be employed. rsc.org For instance, ruthenium-based catalysts have been shown to be effective for the selective N-alkylation of aromatic amines with alcohols under mild conditions. unica.it

Table 3: Reagents for the Formation of Secondary and Tertiary Amines

Reagent Type Example Reagent Product Type
Aldehyde/Ketone + Reducing Agent Formaldehyde + NaBH₃CN N-methylated amine (Secondary)
Alkyl Halide + Base Iodomethane + K₂CO₃ N-methylated amine (Secondary/Tertiary)

The primary amine can be acylated to form anilides (amides). This transformation introduces an acyl group onto the nitrogen atom, which can participate in hydrogen bonding and other interactions.

Acylation with Acyl Chlorides or Anhydrides: A straightforward method for anilide synthesis is the reaction of the primary amine with an acyl chloride or acid anhydride (B1165640). smolecule.com This reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acidic byproduct. A wide variety of acyl groups can be introduced using this method, allowing for extensive structural diversification. For example, chloroacetyl chloride can be used to introduce a reactive handle for further functionalization. tandfonline.com

Amide Coupling Reactions: Carboxylic acids can be coupled directly with the primary amine using a variety of coupling reagents. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and phosphonium (B103445) salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). These methods are generally mild and tolerate a wide range of functional groups.

The synthesis of N-(2-aminophenyl)benzamides, which are structurally related to acylated this compound, has been reported, demonstrating the feasibility of this derivatization strategy. google.comrsc.org

Table 4: Reagents for Anilide Synthesis

Reagent Type Example Reagent Functional Group Introduced
Acyl Chloride Acetyl chloride Acetamide
Acid Anhydride Acetic anhydride Acetamide

Q & A

Q. What are the key synthetic methodologies for 3-(2-Aminophenyl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-aminophenyl derivatives with propanamide precursors. Critical steps include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen .
  • Temperature control : Reactions are conducted at 0–25°C to prevent side reactions (e.g., epimerization or decomposition) .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–12 hours) improves yields to 60–75% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural confirmation :
  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles (e.g., 1.87° between aromatic rings) .
  • NMR spectroscopy : 1^1H NMR (δ 7.2–7.8 ppm for aromatic protons; δ 6.5 ppm for NH2_2) and 13^{13}C NMR (δ 170 ppm for carbonyl) confirm functional groups .
  • Purity assessment :
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 216.25) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected 1^1H NMR splitting or IR absorption bands) often arise from:
  • Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms .
  • Impurity interference : Cross-validate with LC-MS to identify byproducts (e.g., oxidation at the aniline group) .
  • Crystal packing effects : Compare solution-state (NMR) and solid-state (XRD) data; hydrogen bonding (e.g., N–H⋯O, 2.97 Å) may shift signals .

Q. What experimental designs are recommended to study enzyme inhibition by this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with accessible binding pockets (e.g., tyrosine kinases or proteases) based on structural analogs .
  • Assay development :
  • Fluorescence polarization : Label the enzyme (e.g., FITC-tagged) and measure displacement by the compound .
  • Kinetic analysis : Use Michaelis-Menten plots to determine inhibition constants (KiK_i) under varying substrate concentrations .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding poses; validate with mutagenesis (e.g., Ala-scanning of active sites) .

Q. How can synthesis be scaled up for this compound without compromising yield or purity?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., using microreactors with residence time <10 minutes) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent systems .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Q. What computational strategies predict the reactivity of this compound in biological systems?

  • Methodological Answer :
  • DFT calculations : Gaussian 09 optimizes geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., amino group nucleophilicity) .
  • MD simulations : GROMACS models interactions with lipid bilayers (e.g., logP = 2.1 suggests moderate membrane permeability) .
  • QSAR modeling : Use MOE or RDKit to correlate structural features (e.g., Hammett σ values) with bioactivity .

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